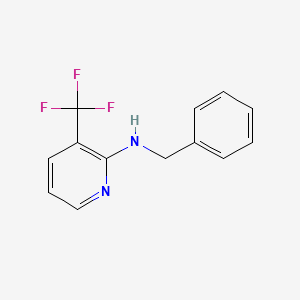

N-benzyl-3-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

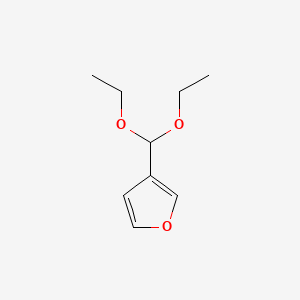

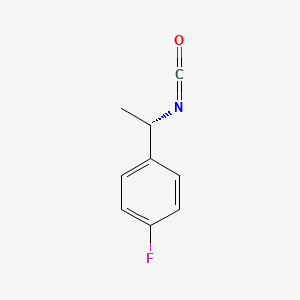

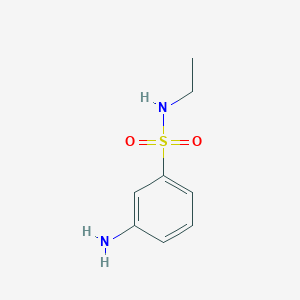

“N-benzyl-3-(trifluoromethyl)pyridin-2-amine” is an organic compound with the molecular formula C13H11F3N2 . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(trifluoromethyl)pyridin-2-amine” consists of a benzyl group attached to a pyridin-2-amine core, which is further substituted with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Oxidative C–H Functionalization : A study by Mariappan et al. (2016) highlights the use of a metal-free approach for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines. This method employs phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, featuring short reaction times and simple product purification (Mariappan, A. et al., 2016).

Asymmetric Cycloaddition : You et al. (2018) describe an organocatalytic asymmetric [3 + 2] cycloaddition process that produces 3,2'-pyrrolidinyl spirooxindoles with high stereocontrol. This method utilizes chiral bifunctional squaramide-tertiary amine catalysts for the cycloaddition of N-2,2,2-Trifluoroethylisatin ketimines with β-trifluoromethyl electron-deficient alkenes (You, Y. et al., 2018).

Electrochemical C-H Amination : Waldvogel and Moehle (2015) developed an electrochemical amination process that uses pyridine as the nitrogen source. This versatile method aminates a wide range of arenes, heteroarenes, and benzylic substrates, and is protected from over-oxidation (Waldvogel, S. R. & Moehle, S., 2015).

Complex Formation and Structural Studies

Hypervalent Complex Formation : Nakash et al. (2005) report the formation of new hypervalent complexes of trifluorosilanes with pyridine and 4-methoxypyridine through intermolecular Si...N interactions. This study suggests potential applications in supramolecular chemistry due to the different binding strengths and types of complexes formed (Nakash, M. et al., 2005).

Characterization of Pyridine Derivatives : The work by Yue et al. (2008) on 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-pyridyl)thiourea highlights the solid-state structure of this compound, with a focus on intermolecular hydrogen bonding and rotational disorder around the C—CF3 axis (Yue, H. et al., 2008).

Novel Synthesis Methods

Synthesis of Pyridines : Rohokale et al. (2016) discuss the use of Eosin Y as a photoredox catalyst for the synthesis of 2,4,6-triarylpyridines. This method yields various pyridine derivatives by reacting aryl ketones and benzyl amines, indicating a potential for diverse pyridine-based compound synthesis (Rohokale, R. S. et al., 2016).

Preparation of Oxazoles : Kawase et al. (1998) describe a method for preparing 5-trifluoromethyloxazoles from α-amino acids. This involves N-acyl-N-benzyl-α-amino acids reacting with trifluoroacetic anhydride in the presence of pyridine, potentially useful for synthesizing a variety of oxazole derivatives (Kawase, M. et al., 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRVEPHRPXGPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428267 | |

| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

886501-07-1 | |

| Record name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)